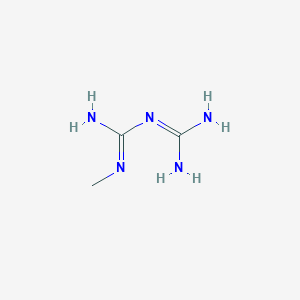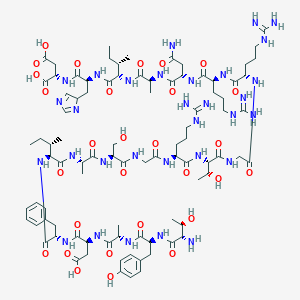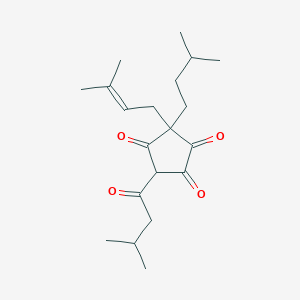
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-, also known as α-methylene-γ-butyrolactone (MBL), is a natural compound found in various plants. It has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In
作用機序
MBL is believed to exert its anti-inflammatory and anti-cancer effects through multiple mechanisms. It can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBL can also activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
生化学的および生理学的効果
MBL has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce inflammation in animal models. MBL has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
MBL has advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be synthesized in high yield and purity. MBL has also been shown to have low toxicity in animal studies. However, MBL is not widely available, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of MBL. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. MBL could be studied as a potential treatment for various inflammatory and cancer-related diseases. Additionally, MBL could be studied for its potential use as a natural food preservative or antioxidant.
合成法
MBL can be synthesized from the reaction of 2,3-dibromopropene with methyl vinyl ketone, followed by a Michael addition reaction with cyclopentanone. This method has been optimized for high yield and purity.
科学的研究の応用
MBL has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In vitro studies have shown that MBL can inhibit the growth of cancer cells and induce apoptosis. MBL has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
CAS番号 |
1891-39-0 |
|---|---|
製品名 |
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)- |
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
InChIキー |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
正規SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
同義語 |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



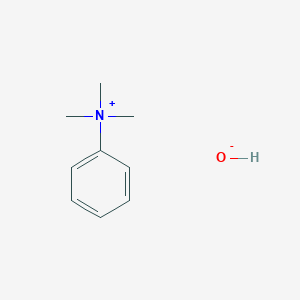
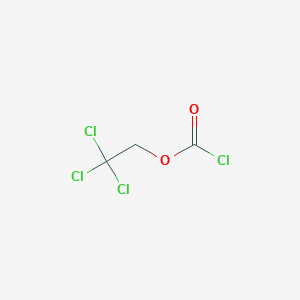
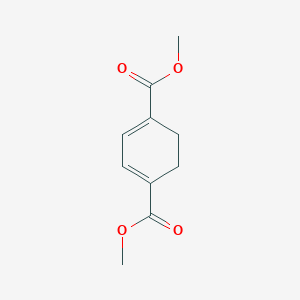
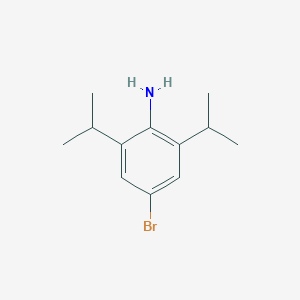
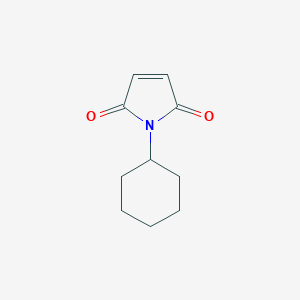
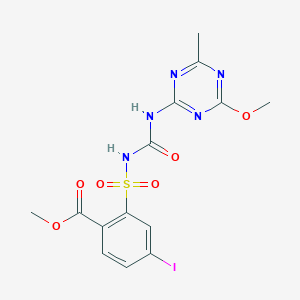
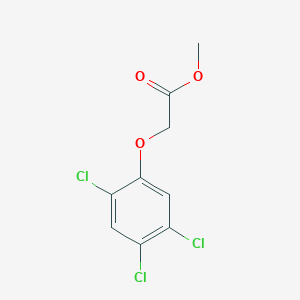
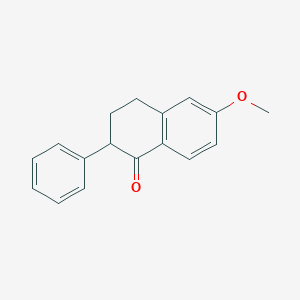
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
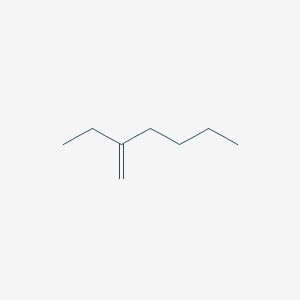
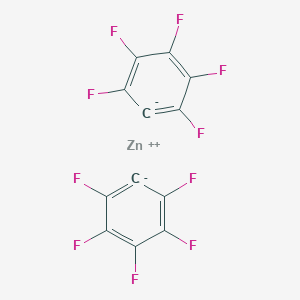
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
